

Application Notes and Protocols for MF59 Adjuvant in Mouse Immunization Studies

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Compound of Interest

Compound Name: MF-592

Cat. No.: B1676554

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Application Notes

Introduction to MF59 Adjuvant

MF59® is a proprietary oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response.[1] It is composed of squalene oil (4.3%) stabilized by the surfactants Tween 80 (0.5%) and Span 85 (0.5%) in a citrate buffer.[1] When combined with an antigen, MF59 significantly boosts both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity, making it a valuable tool for preclinical vaccine research in mouse models.[2][3] Its use can lead to antigen dose-sparing and the induction of broader, more persistent immune responses.[3][4][5]

Mechanism of Action

The adjuvanticity of MF59 is not based on a single receptor but on its ability to create a localized, immunostimulatory environment at the injection site.[5][6] The key mechanisms include:

- **Induction of Endogenous Danger Signals:** Upon intramuscular injection, MF59 induces a rapid release of endogenous ATP from muscle cells.[7] This extracellular ATP acts as a "danger signal," initiating an inflammatory cascade.[7]

- **Immune Cell Recruitment:** The initial inflammatory signals trigger the secretion of various chemokines (such as CCL2, CCL4, CXCL8) and cytokines.[1][2][5] This leads to the robust recruitment of innate immune cells, including monocytes, macrophages, neutrophils, and dendritic cells (DCs), to the injection site.[1][8]
- **Enhanced Antigen Uptake and Presentation:** MF59 facilitates more efficient uptake of the co-administered antigen by antigen-presenting cells (APCs).[2] It promotes the differentiation of recruited monocytes into activated, antigen-loaded monocyte-derived dendritic cells (Mo-DCs) within the draining lymph nodes.[6][9]
- **Activation of Adaptive Immunity:** These activated APCs, which show upregulated expression of MHC class II and co-stimulatory molecules like CD86, efficiently transport the antigen to the draining lymph nodes.[2][5] There, they prime naive T cells, leading to robust antigen-specific CD4+ T helper cell responses and enhanced B cell activation, proliferation, and antibody production.[7][9] The mechanism is dependent on the MyD88 signaling pathway but is independent of the NLRP3 inflammasome.[7]

Key Immunological Outcomes in Mouse Studies

- **Enhanced Antibody Responses:** The most well-documented effect of MF59 is the significant enhancement of antigen-specific antibody titers. Studies have shown that equivalent antibody titers can be achieved with 50- to 200-fold less antigen when formulated with MF59 compared to the antigen alone.[3][5] The adjuvant promotes the production of high-avidity, isotype-switched immunoglobulins (IgG), including IgG1 and IgG2 subtypes.[10][11]
- **Improved Cellular Immunity:** MF59 boosts T-cell mediated immunity, evidenced by increased antigen-specific T-cell proliferation and cytokine production. It is also capable of inducing protective CD8+ T cell responses, even in CD4-deficient mouse models, highlighting its potent and versatile immunostimulatory properties.[10][12]
- **Increased Protective Efficacy:** In challenge studies, mice immunized with MF59-adjuvanted vaccines show significantly improved protection, characterized by reduced viral loads in target organs and higher survival rates compared to mice receiving non-adjuvanted vaccines.[3][13]

Data Presentation

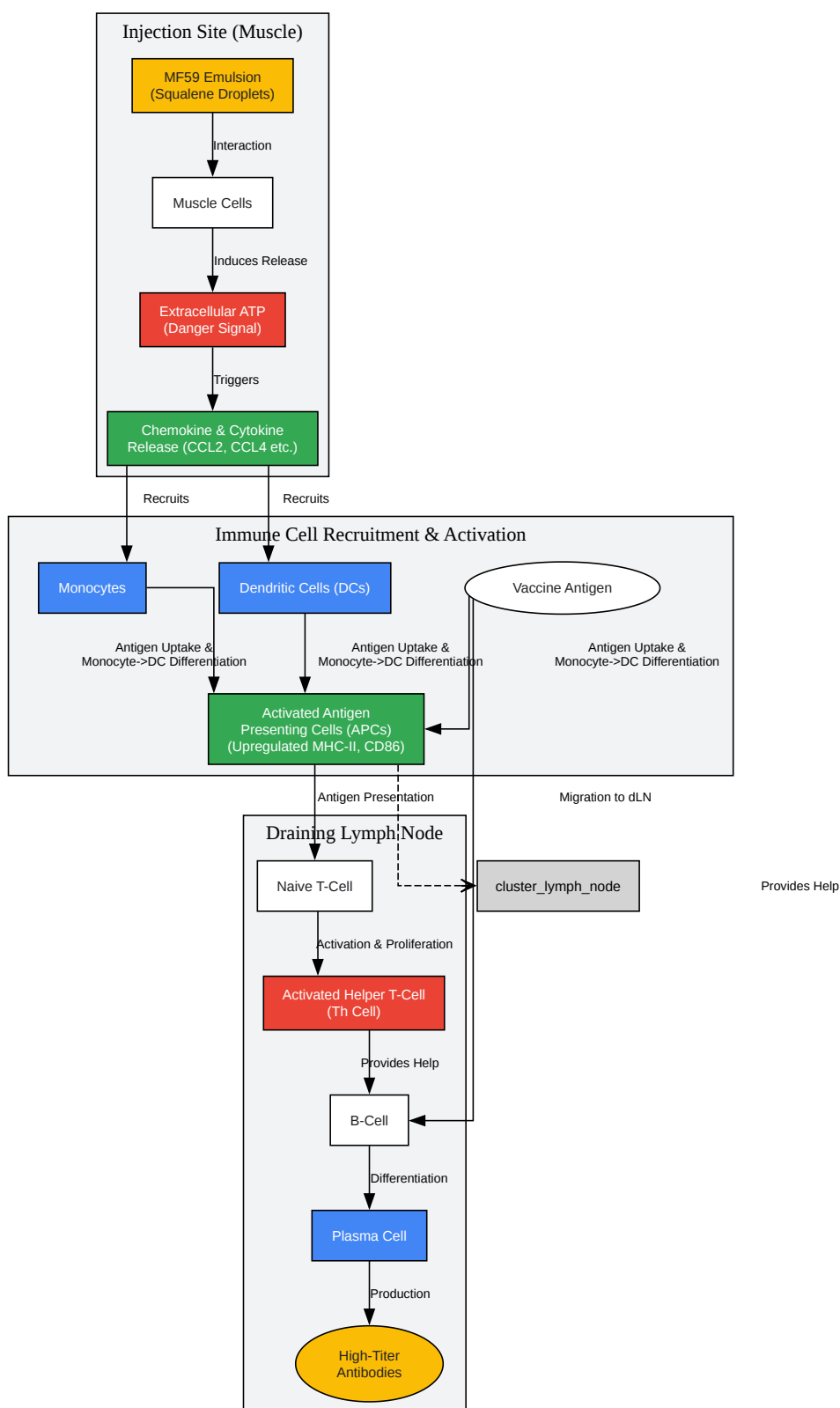
Table 1: Effect of MF59 on Antigen-Specific IgG Titers in Mice

Antigen (Dose)	Adjuvant	Immunization Schedule	Post-Prime IgG Titer (log10)	Post-Boost IgG Titer (log10)	Reference
Trivalent Influenza Vaccine (TIV) (0.1 µg each antigen)	None	Day 0, Day 28	~2.2	~3.0	[7]
Trivalent Influenza Vaccine (TIV) (0.1 µg each antigen)	MF59 (40% v/v)	Day 0, Day 28	~3.5	~4.8	[7]
H1N1 Split Vaccine	None (in CD4KO mice)	Day 0, Day 21	<1.0	<1.0	[10]
H1N1 Split Vaccine	MF59 (in CD4KO mice)	Day 0, Day 21	~2.8	~4.0	[10]

Table 2: Effect of MF59 on Immune Cell Populations in Draining Lymph Nodes (18h post-immunization)

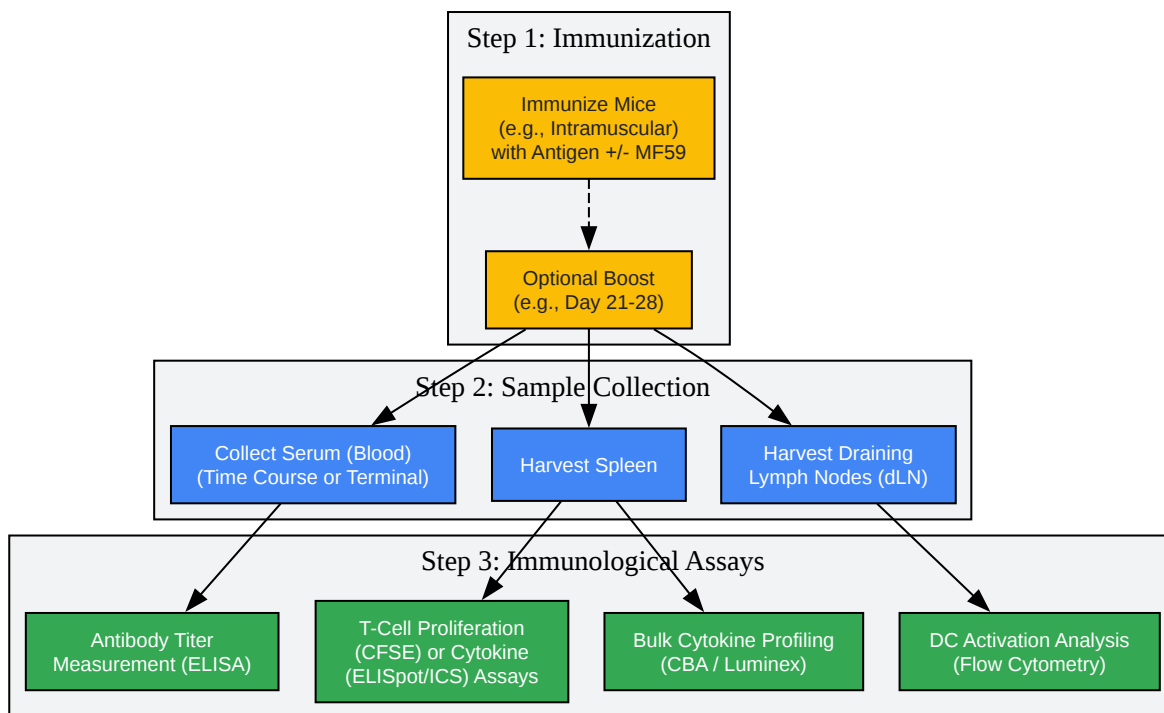
Cell Type	Immunization Group	Percentage of Antigen-Positive Cells (Mean \pm SD)	Reference
Monocytes / Mo-DCs	Antigen only	1.5 \pm 0.5%	[9]
Monocytes / Mo-DCs	Antigen + MF59	10.0 \pm 2.0%	[9]
Conventional DCs	Antigen only	2.0 \pm 0.8%	[9]
Conventional DCs	Antigen + MF59	4.0 \pm 1.2%	[9]
Macrophages	Antigen only	0.8 \pm 0.3%	[9]
Macrophages	Antigen + MF59	2.5 \pm 0.9%	[9]

Visualizations



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Caption: Signaling pathway of MF59 adjuvant.



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